molecular formula C19H29N3O4 B8165533 tert-Butyl 3-((2-amino-4-(tert-butoxycarbonyl)phenyl)amino)azetidine-1-carboxylate

tert-Butyl 3-((2-amino-4-(tert-butoxycarbonyl)phenyl)amino)azetidine-1-carboxylate

Cat. No.: B8165533
M. Wt: 363.5 g/mol
InChI Key: UFJCGVYEKYFLQN-UHFFFAOYSA-N
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Description

tert-Butyl 3-((2-amino-4-(tert-butoxycarbonyl)phenyl)amino)azetidine-1-carboxylate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((2-amino-4-(tert-butoxycarbonyl)phenyl)amino)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by the formation of the azetidine ring through cyclization reactions. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((2-amino-4-(tert-butoxycarbonyl)phenyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

tert-Butyl 3-((2-amino-4-(tert-butoxycarbonyl)phenyl)amino)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((2-amino-4-(tert-butoxycarbonyl)phenyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-((2-amino-4-(tert-butoxycarbonyl)phenyl)amino)azetidine-1-carboxylate is unique due to its specific structural features, including the presence of both tert-butoxycarbonyl-protected amino groups and an azetidine ring.

Properties

IUPAC Name

tert-butyl 3-[2-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]anilino]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4/c1-18(2,3)25-16(23)12-7-8-15(14(20)9-12)21-13-10-22(11-13)17(24)26-19(4,5)6/h7-9,13,21H,10-11,20H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJCGVYEKYFLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)NC2CN(C2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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